molecular formula C6H4Br2FNS B14763371 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine

Katalognummer: B14763371
Molekulargewicht: 300.98 g/mol
InChI-Schlüssel: PTSYWGCPUNVFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FNS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like methylthiolating agents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dibromo-4-(methylthio)pyridine
  • 2,6-Dibromo-3-fluoropyridine
  • 3-Fluoro-4-(methylthio)pyridine

Uniqueness

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio groups on the pyridine ring.

Eigenschaften

Molekularformel

C6H4Br2FNS

Molekulargewicht

300.98 g/mol

IUPAC-Name

2,6-dibromo-3-fluoro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H4Br2FNS/c1-11-3-2-4(7)10-6(8)5(3)9/h2H,1H3

InChI-Schlüssel

PTSYWGCPUNVFBE-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=NC(=C1F)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.